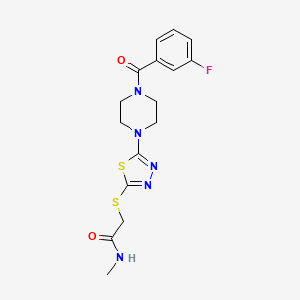![molecular formula C17H22N4OS B2487637 3-[2-(3,5-diciclopropil-1H-pirazol-1-il)etil]-1-[(tiofen-2-il)metil]urea CAS No. 2309733-22-8](/img/structure/B2487637.png)
3-[2-(3,5-diciclopropil-1H-pirazol-1-il)etil]-1-[(tiofen-2-il)metil]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a pyrazole ring, a thiophene ring, and a urea moiety
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Attachment of the Cyclopropyl Groups: The cyclopropyl groups are introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The pyrazole and thiophene rings are then coupled through various cross-coupling reactions, such as Suzuki or Heck reactions.
Urea Formation: The final step involves the formation of the urea moiety by reacting the amine group of the pyrazole derivative with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing it to a pyrazoline derivative.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the thiophene ring or electrophilic substitution on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole and thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The pyrazole ring may interact with enzyme active sites, inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. The urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
- **3-[2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
Uniqueness
Cyclopropyl Groups: The presence of cyclopropyl groups in 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea imparts unique steric and electronic properties, enhancing its reactivity and binding affinity.
Propiedades
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(19-11-14-2-1-9-23-14)18-7-8-21-16(13-5-6-13)10-15(20-21)12-3-4-12/h1-2,9-10,12-13H,3-8,11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLWVSWFFWETEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)




![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)
![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)




